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Compound of Interest

Compound Name: 16-Aminohexadecan-1-ol

CAS No.: 50602-69-2

Cat. No.: B8564035

Get Quote

A Technical Guide for Drug Development & Membrane
Biophysics
Part 1: Executive Summary & Structural Rationale
16-Aminohexadecanol (16-AHD) is a saturated, long-chain amino alcohol (

) that serves as a critical scaffold in the design of synthetic lipids. Structurally, it mimics the
hydrophobic backbone of sphingosine (the naturally occurring

amino alcohol base of sphingolipids) but lacks the 1,3-diol motif and unsaturation.

This structural homology allows 16-AHD derivatives to function as lipid mimetics that can:

Intercalate into Lipid Bilayers: Modulating membrane fluidity and permeability.

Inhibit Protein Kinase C (PKC): Acting as a simplified sphingosine analog to induce

apoptosis in tumor cells.
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Serve as Bio-orthogonal Linkers: Presenting carbohydrate ligands (glycomimetics) to

immune receptors or biosensor surfaces with precise orientation.

Chemical Identity
Property Specification

IUPAC Name 16-aminohexadecan-1-ol

Formula

Molecular Weight 257.46 g/mol

pKa (Amine) ~10.5 (Protonated at physiological pH)

LogP ~5.5 (Highly Lipophilic)

Structural Class
Long-chain amino alcohol; Sphingoid base

analog

Part 2: Mechanisms of Biological Activity
Cytotoxicity & Antitumor Mechanism (Sphingosine
Mimicry)
16-AHD derivatives function as "simplified sphingolipids." Natural sphingosine regulates cell

fate by inhibiting PKC and promoting apoptosis. 16-AHD mimetics retain the amphiphilic amine

character required for this activity but offer enhanced metabolic stability against sphingosine

kinases.

Mechanism: The protonated amine group of 16-AHD interacts electrostatically with the

anionic headgroups of phosphatidylserine (PS) on the inner leaflet of the plasma membrane.

Signaling Blockade: This accumulation displaces Diacylglycerol (DAG) from the C1 domain

of Protein Kinase C (PKC), inhibiting its activation.

Outcome: Downregulation of the MAPK/ERK survival pathway

Induction of Apoptosis.
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Immunomodulation (Glycolipid Spacers)
16-AHD is frequently used as a spacer to synthesize Neoglycolipids. By conjugating a sugar

(e.g., galactose, mannose) to the hydroxyl group and acylating the amine, researchers create

synthetic analogs of Galactosylceramide (GalCer).

Target: These mimetics bind to CD1d molecules on antigen-presenting cells.

Activity: Activation of iNKT cells (invariant Natural Killer T cells).

Advantage: The saturated C16 chain provides a rigid, optimized length for the hydrophobic

groove of CD1d, often resulting in a Th2-biased cytokine response (anti-inflammatory)

compared to the Th1 bias of unsaturated analogs.

Antimicrobial & Membrane Permeabilization
Free 16-AHD exhibits broad-spectrum antimicrobial activity similar to other long-chain amines

(e.g., sphingosine).

Mechanism: The cationic headgroup binds to the negatively charged bacterial cell wall (LPS

in Gram-negative, Teichoic acids in Gram-positive). The hydrophobic tail inserts into the

bilayer, causing depolarization and leakage of intracellular contents.

Part 3: Visualization of Signaling Pathways
The following diagram illustrates the dual mechanism of 16-AHD mimetics: PKC Inhibition

(Antitumor) and CD1d Presentation (Immunomodulation).
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Figure 1: Dual mechanism of action for 16-AHD mimetics in tumor suppression and immune

activation.

Part 4: Experimental Protocols
Protocol A: Synthesis of 16-AHD-Based Neoglycolipids
Rationale: To create a stable, bioactive lipid for CD1d binding studies.

Activation: React 16-aminohexadecanol with Di-tert-butyl dicarbonate (

) to protect the amine.

Conditions:

,

, RT, 4h.
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Glycosylation: React the Boc-protected alcohol with a peracetylated glycosyl

trichloroacetimidate (sugar donor) using

as a catalyst.

Checkpoint: Verify

-linkage via NMR (coupling constant

).

Deprotection & Acylation:

Remove Boc group (TFA/DCM).

Acylate the free amine with a fatty acid chloride (e.g., Palmitoyl chloride) to form the

ceramide-like tail.

Remove acetyl groups from sugar (NaOMe/MeOH).

Purification: Silica gel chromatography (CHCl3/MeOH gradient).

Protocol B: Cytotoxicity Assay (MTT)
Rationale: To determine the

of the mimetic against cancer cell lines (e.g., HCT-116).

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h.

Treatment: Dissolve 16-AHD mimetic in DMSO (Stock 10 mM). Dilute in media to final

concentrations (0.1 - 100

).

Control: 0.1% DMSO vehicle.

Incubation: Treat cells for 48h at

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8564035?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


.

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with

DMSO.

Analysis: Measure absorbance at 570 nm. Calculate cell viability relative to control.

Protocol C: Liposome Formulation for Drug Delivery
Rationale: Using 16-AHD as a helper lipid in cationic liposomes.

Mixing: Combine DOTAP (cationic lipid), Cholesterol, and 16-AHD (molar ratio 50:40:10) in

chloroform.[1]

Drying: Evaporate solvent under nitrogen stream to form a thin film. Desiccate overnight.

Hydration: Add HEPES buffer (pH 7.4) and vortex vigorously for 30 mins to form

Multilamellar Vesicles (MLVs).

Sizing: Extrude 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

QC: Measure Size and Zeta Potential via Dynamic Light Scattering (DLS).

Target: Size < 150 nm, PDI < 0.2.

Part 5: Comparative Data Analysis
The following table summarizes the biological impact of chain length and headgroup

modification on amino-alcohol lipid mimetics.
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Compound Chain Length Headgroup
Primary
Activity

Target/Mechan
ism

Sphingosine

(Natural)
C18 (Unsat) Amino-Diol Pro-apoptotic

PKC Inhibition /

PP2A Activation

16-

Aminohexadecan

ol

C16 (Sat) Amino-Alcohol
Cytotoxic /

Antimicrobial

Membrane

perturbation /

PKC

Spisulosine (ES-

285)
C18 (Sat) Methyl-amino Antitumor

RhoA inhibition /

Accumulation in

ER

AHD-Galactoside C16 (Sat) Galactose
Immunomodulato

r

CD1d / iNKT Cell

Agonist

Hexanolamino-

PAF
C16 (Ether) Phosphocholine PAF Antagonist

PAF Receptor

Blockade
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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